QUIN 2-AM
Overview
Description
Mechanism of Action
Target of Action
Quin-2 Acetoxymethyl Ester, also known as Quin-2AM, is a fluorescent chelator that has a high affinity for calcium ions . Its primary target is intracellular calcium ions .
Mode of Action
Quin-2AM can specifically identify intracellular calcium ions . It enters cells in an acetoxymethyl ester form, which is hydrolyzed by intracellular esterases to produce Quin-2 . Once inside the cell, it binds to calcium ions and produces strong fluorescence .
Pharmacokinetics
It is known that quin-2am can enter cells well due to its acetoxymethyl ester form . Once inside the cell, it is hydrolyzed by intracellular esterases to produce Quin-2 .
Result of Action
The binding of Quin-2AM to calcium ions results in a strong fluorescence . This allows researchers to monitor changes in intracellular calcium ion levels, which can provide insights into various physiological activities.
Biochemical Analysis
Biochemical Properties
Quin-2 Acetoxymethyl Ester plays a significant role in biochemical reactions. It interacts with calcium ions within the cell . After entering the cell, it is hydrolyzed by intracellular esterases to produce Quin-2, which then binds to calcium ions, producing strong fluorescence . This interaction is highly specific and sensitive .
Cellular Effects
Quin-2 Acetoxymethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by identifying intracellular calcium ions . The presence of calcium ions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quin-2 Acetoxymethyl Ester involves its transformation within the cell. After entering the cell, it is sheared by intracellular esterases to stay in the cell and bind to calcium ions . This binding interaction results in strong fluorescence, indicating the presence of calcium ions .
Metabolic Pathways
Quin-2 Acetoxymethyl Ester is involved in metabolic pathways related to calcium ion detection
Transport and Distribution
Quin-2 Acetoxymethyl Ester is transported and distributed within cells and tissues. It enters the cell well due to its acetoxymethyl ester, and after being sheared by intracellular esterases, it stays in the cell .
Subcellular Localization
The subcellular localization of Quin-2 Acetoxymethyl Ester is primarily within the cell where it binds to calcium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Quin-2AM is synthesized through a series of chemical reactions involving the esterification of Quin-2 with acetoxymethyl groups. The process typically involves the following steps:
Esterification: Quin-2 is reacted with acetoxymethyl chloride in the presence of a base such as triethylamine to form Quin-2AM.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of Quin-2AM follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Quin-2 are esterified with acetoxymethyl chloride.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to ensure consistency and high purity
Chemical Reactions Analysis
Types of Reactions
Quin-2AM primarily undergoes hydrolysis and binding reactions:
Hydrolysis: Once inside the cell, Quin-2AM is hydrolyzed by intracellular esterases to release Quin-2.
Calcium Binding: Quin-2 binds calcium ions with high affinity, resulting in a significant shift in its fluorescence properties
Common Reagents and Conditions
Hydrolysis: Intracellular esterases are the primary agents for hydrolysis.
Calcium Binding: The binding occurs under physiological conditions, with Quin-2 displaying high selectivity for calcium over other ions such as magnesium
Major Products Formed
Hydrolysis Product: Quin-2.
Calcium Binding Product: Quin-2-calcium complex
Scientific Research Applications
Quin-2AM has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent indicator for calcium ions in various chemical assays.
Biology: Essential for studying calcium signaling pathways in cells.
Medicine: Utilized in research on calcium-related diseases and conditions.
Industry: Applied in the development of calcium-sensitive materials and sensors .
Comparison with Similar Compounds
Quin-2AM is compared with other calcium indicators such as:
Fura-2AM: Similar to Quin-2AM but has different excitation and emission wavelengths.
Indo-1AM: Another calcium indicator with distinct spectral properties.
Fluo-3AM: Known for its high fluorescence intensity but lower selectivity compared to Quin-2AM .
Quin-2AM is unique due to its high selectivity for calcium ions and its ability to provide accurate measurements of low calcium levels in resting cells .
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRZUBSJAOAXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N3O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232173 | |
Record name | Quin2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83104-85-2 | |
Record name | Quin2-acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quin2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quin� 2-AM | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIN2 ACETOXYMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF0C5H59D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Quin-2AM is a lipophilic molecule, allowing it to passively diffuse across the plasma membrane and enter cells. [, ]
ANone: Intracellular esterases cleave the acetoxymethyl ester groups from Quin-2AM, trapping the active, fluorescent form, Quin-2, within the cytosol. [, , ]
ANone: Quin-2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+. By measuring the fluorescence changes, researchers can indirectly quantify intracellular calcium levels. [, , ]
ANone: The molecular formula of Quin-2AM is C44H42N2O24, and its molecular weight is 994.8 g/mol.
ANone: Quin-2 has an excitation wavelength of around 340 nm and an emission wavelength of around 490 nm. The fluorescence intensity increases substantially upon binding to Ca2+. [, , ]
ANone: Quin-2AM is susceptible to hydrolysis in aqueous solutions. It is generally recommended to prepare fresh solutions and store them protected from light. [, ]
ANone: No, Quin-2AM is not a catalyst. It functions as a fluorescent indicator, binding to Ca2+ and exhibiting altered fluorescence properties. [, ]
ANone: While the provided research does not directly discuss QSAR models for Quin-2AM, researchers have likely explored these models to optimize calcium-binding properties in similar fluorescent probes.
ANone: Storing Quin-2AM solutions at low temperatures, protected from light, and using appropriate buffer systems can help maintain its stability. [, ]
ANone: While the research doesn't elaborate on specific SHE regulations for Quin-2AM, researchers must adhere to standard laboratory safety practices and handle the compound with appropriate caution.
ANone: Quin-2AM has been instrumental in studying calcium signaling in various cell types, including thymocytes [], platelets [, , , ], neutrophils [, ], hepatocytes [, , , ], adrenal medullary cells [, ], gastric muscle cells [], and neuroblastoma cells. [] It has facilitated investigations into the role of calcium in processes like cell death, activation, and hormone responses.
ANone: Yes, Quin-2AM has been employed in animal models to study calcium dynamics in vivo. For instance, researchers have used it to investigate changes in cytosolic calcium in the cat cortex during anoxia. [, ]
ANone: The provided research does not mention specific resistance mechanisms to Quin-2AM.
ANone: Studies have indicated that Quin-2AM can exhibit cytotoxicity at high concentrations. [] Researchers should carefully optimize loading conditions to minimize potential cell damage.
ANone: Quin-2AM's lipophilic nature allows it to passively diffuse across cell membranes, negating the need for complex drug delivery systems in most cell-based applications. [, ]
ANone: The development of Quin-2AM represented a significant advancement in calcium signaling research. Its ability to passively enter cells and be trapped intracellularly enabled real-time measurements of [Ca2+]i, revolutionizing our understanding of calcium's role in various cellular processes. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.